molecular formula C22H26FN3O5 B14935135 {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B14935135
M. Wt: 431.5 g/mol
InChI Key: AOMYCNDOTRKLGX-UHFFFAOYSA-N
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Description

The compound {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridazinone core, a fluoro-methoxyphenyl group, and a cyclohexyl-acetic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution reaction where the fluoro-methoxyphenyl group is introduced to the pyridazinone core.

    Attachment of the Cyclohexyl-Acetic Acid Moiety: This step involves the acylation reaction where the cyclohexyl-acetic acid moiety is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: can be compared with similar compounds such as:

  • {1-[({[3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
  • {1-[({[3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

These compounds share a similar core structure but differ in the substituents attached to the phenyl group

Properties

Molecular Formula

C22H26FN3O5

Molecular Weight

431.5 g/mol

IUPAC Name

2-[1-[[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H26FN3O5/c1-31-18-11-15(23)5-6-16(18)17-7-8-20(28)26(25-17)13-19(27)24-14-22(12-21(29)30)9-3-2-4-10-22/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,24,27)(H,29,30)

InChI Key

AOMYCNDOTRKLGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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